molecular formula C7H5ClN2O3 B14307369 3-Carboxy-4-hydroxybenzene-1-diazonium chloride CAS No. 117041-94-8

3-Carboxy-4-hydroxybenzene-1-diazonium chloride

Cat. No.: B14307369
CAS No.: 117041-94-8
M. Wt: 200.58 g/mol
InChI Key: GLCVSHGBADSWNF-UHFFFAOYSA-N
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Description

3-Carboxy-4-hydroxybenzene-1-diazonium chloride is an aromatic diazonium salt This compound is notable for its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride typically involves the diazotization of 3-Carboxy-4-hydroxyaniline. The process begins with the nitration of 3-Carboxy-4-hydroxybenzene, followed by reduction to form the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-hydroxybenzene-1-diazonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.

    Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.

    Coupling Reactions: Azo compounds, which are widely used as dyes and pigments.

    Reduction Reactions: The corresponding amine, 3-Carboxy-4-hydroxyaniline.

Scientific Research Applications

3-Carboxy-4-hydroxybenzene-1-diazonium chloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and pigments.

    Biology: Employed in labeling and detection of biomolecules.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new bonds and functional groups. The presence of carboxyl and hydroxyl groups further modulates its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzene-1-diazonium chloride: Lacks the carboxyl group, making it less reactive in certain reactions.

    3-Carboxybenzene-1-diazonium chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Carboxy-3-hydroxybenzene-1-diazonium chloride: Similar structure but different positional isomer, leading to variations in reactivity and applications.

Uniqueness

3-Carboxy-4-hydroxybenzene-1-diazonium chloride is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions and applications. The diazonium group further adds to its potential as a key intermediate in organic synthesis.

Properties

CAS No.

117041-94-8

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

3-carboxy-4-hydroxybenzenediazonium;chloride

InChI

InChI=1S/C7H4N2O3.ClH/c8-9-4-1-2-6(10)5(3-4)7(11)12;/h1-3H,(H-,10,11,12);1H

InChI Key

GLCVSHGBADSWNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+]#N)C(=O)O)O.[Cl-]

Origin of Product

United States

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